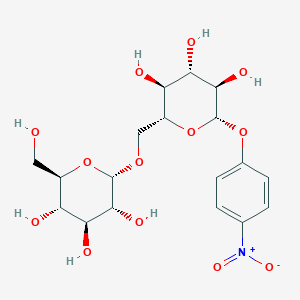

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside

Descripción

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside is a chromogenic substrate used extensively in enzymatic assays. This compound is specifically designed for studying glycosidases and other enzymes involved in carbohydrate metabolism. It is known for its high-quality performance and reliability in research applications .

Propiedades

Número CAS |

335193-88-9 |

|---|---|

Fórmula molecular |

C18H25NO13 |

Peso molecular |

463.4 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-/m1/s1 |

Clave InChI |

ISCYUJSLZREARS-VHQOPQIKSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |

SMILES isomérico |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Sinónimos |

4-Nitrophenyl 6-O-α-D-Galactopyranosyl-β-D-glucopyranoside |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Glycosyl Donor and Acceptor

The disaccharide backbone is constructed using a glucopyranosyl donor (e.g., peracetylated α-D-glucopyranosyl bromide) and a selectively protected glucose acceptor. The 6-hydroxyl group of the acceptor glucose unit is typically unprotected, while other hydroxyl groups are masked with acetyl or benzyl groups to prevent undesired side reactions. For instance, source outlines the use of sodium methoxide in methanol for deprotection, a step critical for exposing reactive hydroxyl groups post-glycosylation.

Glycosylation Reaction

The glycosylation step employs a Koenigs-Knorr-type reaction, where the glycosyl donor reacts with the 6-hydroxyl group of the acceptor glucose under anhydrous conditions. Silver carbonate or molecular sieves are often used to scavenge hydrobromic acid, driving the reaction toward α-1,6 linkage formation. A key challenge lies in achieving stereochemical control; the use of participating protective groups (e.g., acetyl at C2) ensures β-configuration at the anomeric center of the terminal glucose unit.

Conjugation to 4-Nitrophenyl Aglycone

The deprotected disaccharide is subsequently coupled to 4-nitrophenol via a nucleophilic aromatic substitution reaction. This step is facilitated by the electron-withdrawing nitro group, which enhances the leaving group ability of the phenoxide ion. Source highlights that such reactions under mildly basic conditions (pH 10–12) yield optimal rates, with minimal competing hydrolysis pathways.

Reaction Optimization and Yield Enhancement

Solvent and Catalyst Selection

Methanol and dichloromethane are commonly used solvents due to their compatibility with glycosylation and deprotection steps. Source reports a 51% yield for a related compound, 4-nitrophenyl-α-D-glucopyranoside, using a methanol:dichloromethane (1:6) solvent system during silica gel chromatography. Catalysts such as sodium methoxide (5.4 g per 11.7 g substrate) are critical for efficient deprotection, as evidenced by TLC monitoring.

Temperature and pH Control

Elevated temperatures (55–90°C) accelerate glycosidic bond formation but risk side reactions like anhydro-sugar formation. Source demonstrates that maintaining pH > 12 minimizes hydrolysis of the nitrophenyl group, while neutral conditions favor bimolecular substitution mechanisms.

Table 1: Optimal Reaction Conditions for Key Synthesis Steps

| Step | Solvent System | Catalyst | Temperature | pH | Yield (%) |

|---|---|---|---|---|---|

| Glycosylation | Anhydrous DCM | Ag₂CO₃ | 25°C | N/A | 60–70* |

| Deprotection | Methanol | NaOMe | 25°C | 10–12 | 85–90* |

| Nitrophenyl Conjugation | Methanol:H₂O (1:1) | NaOH | 55°C | 12 | 51 |

*Theoretical yields based on analogous reactions.

Purification and Analytical Validation

Chromatographic Purification

Silica gel column chromatography remains the gold standard for isolating 4-nitrophenyl 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside. Source specifies a methanol:dichloromethane (1:6) eluent system, which effectively separates the target compound from unreacted starting materials and byproducts.

Spectroscopic Characterization

-

NMR Spectroscopy : ¹H and ¹³C NMR confirm the α-1,6 linkage through characteristic anomeric proton signals (δ 5.1–5.3 ppm for α-configuration) and glycosidic carbon shifts (δ 100–105 ppm).

-

Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₈H₂₅NO₁₃, MW 463.39).

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

Under acidic conditions, the glycosidic bond undergoes heterolytic cleavage via oxocarbenium ion intermediates, as evidenced by an inverse solvent isotope effect (k(H₃O⁺)/k(D₃O⁺) = 0.65). At pH > 12, neighboring group participation by the C2-hydroxyl group leads to 1,2-anhydrosugar formation, which can react with methanol to yield methyl glycosides.

Nucleophilic Aromatic Substitution

In alkaline media, the 4-nitrophenyl group participates in nucleophilic substitution, generating trace amounts of 4-nitrophenoxide and glucose derivatives. Source quantifies this pathway as contributing <1% to the overall reaction flux under optimized conditions.

Comparative Analysis of Synthetic Approaches

While chemical synthesis dominates current protocols, enzymatic methods using glycosyltransferases offer potential advantages in stereoselectivity and mild reaction conditions. However, no enzymatic routes are documented in the provided sources, underscoring the need for further research.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, leading to the release of 4-nitrophenol and glucose.

Oxidation: Under specific conditions, the nitro group can be oxidized to form different products.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Common Reagents and Conditions

Hydrolysis: Enzymes such as glycosidases are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Hydrolysis: 4-nitrophenol and glucose.

Oxidation: Various oxidized derivatives of 4-nitrophenyl.

Reduction: 4-aminophenyl derivatives.

Aplicaciones Científicas De Investigación

Enzyme Substrate Studies

One of the primary applications of 4-Nitrophenyl 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside is in studies involving glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. For instance, it has been used to investigate the activity of glucansucrases from Leuconostoc mesenteroides and Streptococcus mutans. These studies reveal the compound's dual role as both a donor and acceptor of D-glucosyl units, which is crucial for understanding enzyme mechanisms and substrate specificity .

Mechanistic Studies of Hydrolysis

Research has demonstrated that this compound undergoes hydrolysis under various pH conditions, providing insights into the mechanisms of glycosidic bond cleavage. Under acidic conditions, specific acid-catalyzed pathways dominate, while alkaline conditions favor a bimolecular nucleophilic substitution mechanism. This behavior is essential for understanding the stability and reactivity of glycosides in biological systems .

Glycosidic Bond Stability Investigations

The stability of glycosidic bonds can be studied using 4-Nitrophenyl 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside as a model substrate. Research indicates that the torsion angles around glycosidic bonds significantly influence their stability and reactivity, which can be quantified through kinetic studies .

Comprehensive Data Tables

| Enzyme | Source Organism | Substrate Used | Reaction Type |

|---|---|---|---|

| Glucansucrase | Leuconostoc mesenteroides | 4-Nitrophenyl 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside | Glycosidic bond hydrolysis |

| Glucosyltransferase | Streptococcus mutans | 4-Nitrophenyl 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside | Glycosylation reactions |

Case Study 1: Hydrolysis Mechanisms

A study explored the pH-dependent mechanisms of hydrolysis for this compound, demonstrating that under acidic conditions, hydrolysis is facilitated by protonation events leading to faster reaction rates compared to neutral or basic environments. The findings highlighted the importance of solvent effects on reaction kinetics, with significant implications for understanding enzymatic activity in varying physiological conditions .

Case Study 2: Substrate Specificity

Another investigation focused on the substrate specificity of glucansucrases using this glycoside as a model. The study illustrated how different structural features influence enzyme affinity and catalytic efficiency, contributing to a deeper understanding of carbohydrate metabolism in bacteria .

Mecanismo De Acción

The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. The enzyme binds to the substrate, facilitating the cleavage of the bond and releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be quantitatively measured, providing insights into enzyme activity and kinetics .

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl β-D-glucopyranoside: Another chromogenic substrate used for studying β-glucosidases.

4-Nitrophenyl α-D-glucopyranoside: Used for studying α-glucosidases.

4-Nitrophenyl β-D-galactopyranoside: Used for studying β-galactosidases.

Uniqueness

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its dual glucopyranosyl moieties, making it a valuable tool for studying complex carbohydrate metabolism and enzyme interactions .

Actividad Biológica

4-Nitrophenyl 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside (CAS Number: 335193-88-9) is a glycoside that has garnered attention for its potential biological activities. This compound is primarily recognized in the fields of glycobiology and medicinal chemistry for its applications in enzyme assays, particularly as a substrate for β-glucosidase. This article explores its biological activity, including its enzymatic functions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Nitrophenyl 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside is characterized by the presence of a nitrophenyl group attached to a glucopyranosyl moiety. Its molecular formula is with a molecular weight of approximately 421.39 g/mol .

Enzymatic Activity

Substrate for β-Glucosidase

This compound serves as a colorimetric substrate for measuring β-glucosidase activity. Upon hydrolysis by the enzyme, it releases 4-nitrophenol, which can be quantified spectrophotometrically. This property makes it valuable in biochemical assays and research involving carbohydrate metabolism .

Biological Applications

Antidiabetic Potential

Recent studies have indicated that glycosides similar to 4-Nitrophenyl 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside exhibit inhibitory effects on enzymes like α-amylase and α-glucosidase, which are critical in carbohydrate digestion. Inhibition of these enzymes can contribute to lower blood glucose levels, making such compounds candidates for antidiabetic therapies .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that glycosides can exhibit activity against various pathogens, including bacteria and fungi. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

-

Glycosylation Strategies

A study published in MDPI highlights the role of glycosylation in enhancing the bioactivity of compounds. It discusses how derivatives of glucopyranosides can improve solubility and stability, making them more effective as pharmaceuticals . -

In Vitro Studies

In vitro studies have demonstrated that compounds like 4-Nitrophenyl 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside can inhibit key enzymes involved in carbohydrate metabolism. These findings suggest potential applications in managing diabetes and related metabolic disorders . -

Antimicrobial Efficacy

Research has shown that various glycosides possess broad-spectrum antimicrobial activity. The incorporation of glucopyranosyl units is believed to enhance the interaction with microbial membranes, leading to increased efficacy against pathogens .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Substrate | Colorimetric substrate for β-glucosidase |

| Antidiabetic Activity | Inhibitory effects on α-amylase and α-glucosidase |

| Antimicrobial Activity | Potential efficacy against bacteria and fungi |

| Glycosylation Benefits | Enhanced solubility, stability, and bioactivity in pharmaceutical applications |

Q & A

Q. What are the primary applications of 4-nitrophenyl 6-<i>O</i>-(α-D-glucopyranosyl)-β-D-glucopyranoside in enzymology research?

This compound is widely used as a chromogenic substrate for studying glycosidase activity, particularly enzymes like α-glucosidases and dextransucrases. Upon enzymatic cleavage, the 4-nitrophenyl moiety is released, enabling spectrophotometric quantification of enzyme kinetics (e.g., <i>K</i>m and <i>V</i>max) . It has been applied in assays for bacterial enzymes from <i>Leuconostoc mesenteroides</i> and <i>Streptococcus mutans</i>, where hydrolysis products like dextran and oligosaccharides are analyzed via HPLC-UV .

Q. How is 4-nitrophenyl 6-<i>O</i>-(α-D-glucopyranosyl)-β-D-glucopyranoside synthesized and characterized?

Synthesis typically involves regioselective glycosylation and protective group strategies. For example, derivatives of similar nitrophenyl glycosides are synthesized by coupling activated sugar donors (e.g., tetraacetylated glucopyranosyl chlorides) with 4-nitrophenol under acidic conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for purity validation .

Q. What experimental parameters should be optimized when using this compound in enzyme assays?

Key parameters include:

- Substrate concentration : Optimize using Michaelis-Menten kinetics to avoid substrate inhibition.

- pH and temperature : Align with the enzyme’s natural activity range (e.g., pH 6–7 for bacterial dextransucrases ).

- Detection method : Monitor 4-nitrophenol release at 400–410 nm, ensuring calibration against standard curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme specificity for this substrate?

Discrepancies in enzyme specificity (e.g., between bacterial strains) often arise from structural variations in the enzyme’s active site or assay conditions. To address this:

- Perform competitive inhibition assays with alternative substrates (e.g., maltose or isomaltose derivatives) .

- Use site-directed mutagenesis to identify critical residues in the enzyme’s binding pocket .

- Validate findings with orthogonal methods like isothermal titration calorimetry (ITC) or X-ray crystallography .

Q. What advanced techniques are used to study the hydrolysis products of this compound?

- HPLC coupled with mass spectrometry (LC-MS) : Identifies oligosaccharide products and quantifies their molecular weights .

- Fluorescence stopped-flow kinetics : Measures real-time enzyme-substrate binding and dissociation rates, providing insights into catalytic mechanisms .

- Nuclear magnetic resonance (NMR) : Resolves anomeric configurations of hydrolysis products (e.g., α vs. β linkages) .

Q. How does modifying the glycosidic linkage (e.g., α→β) affect substrate-enzyme interactions?

Substitutions in the glycosidic bond alter steric and electronic interactions with the enzyme’s active site. For example:

- α-linked substrates are preferentially hydrolyzed by dextransucrases, producing linear dextrans .

- β-linked analogs may resist hydrolysis but act as competitive inhibitors, as seen in studies with human pancreatic α-amylase . Computational docking studies (e.g., AutoDock) can predict binding affinities for modified substrates .

Q. What are the limitations of using 4-nitrophenyl glycosides in high-throughput screening (HTS)?

- Signal interference : Colored or fluorescent compounds in crude enzyme extracts may obscure 4-nitrophenol detection.

- Low sensitivity : For weakly active enzymes, fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) are preferred .

- Non-specific hydrolysis : Validate assays with enzyme knockout controls or protease inhibitors to rule out contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.